AR03

DNA Repair APE1 Endonuclease Cancer Chemotherapy

Select AR03 (BMH-23) for its unique, dual inhibition of APE1 endonuclease and exonuclease activities without redox interference, enabling precise dissection of base excision repair (BER) pathways. This low DNA-affinity molecule potently enhances temozolomide cytotoxicity in glioblastoma models. For research use only; not for human or veterinary use.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 510721-85-4
Cat. No. B1667146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR03
CAS510721-85-4
Synonyms2,4,9-trimethylbenzo(b)(1,8)naphthyridin-5-amine
Ape1 repair inhibitor 03
AR03 compound
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N
InChIInChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18)
InChIKeyWRUVTYDQVPMYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR03 (510721-85-4) Technical Data Sheet for Ape1 Endonuclease Inhibition in DNA Repair Research


AR03 (BMH‑23, CAS 510721‑85‑4), chemically 2,4,9‑trimethylbenzo[b][1,8]naphthyridin‑5‑amine, is a small‑molecule inhibitor of the DNA base excision repair enzyme apurinic/apyrimidinic endonuclease 1 (Ape1/APEX1). It was identified in a high‑throughput screen of 60,000 small molecules as a direct, reversible inhibitor of Ape1 endonuclease activity with an IC50 of 2.1 µM [REFS‑1][REFS‑2]. AR03 has low affinity for double‑stranded DNA and potentiates the cytotoxicity of alkylating agents such as methyl methanesulfonate and temozolomide in glioblastoma cells [REFS‑3].

Critical Differentiators of AR03 (510721‑85‑4) in Ape1‑Targeted DNA Repair Studies


Ape1 is a multifunctional protein with two distinct domains—an N‑terminal redox regulatory domain and a C‑terminal DNA repair endonuclease domain. Most published Ape1 inhibitors (e.g., CRT0044876, lucanthone, myricetin) target only the endonuclease function, whereas AR03 inhibits both endonuclease and exonuclease activities [REFS‑1]. Furthermore, AR03 is one of the few characterized Ape1 inhibitors that has been demonstrated to have no effect on the redox‑dependent AP‑1 transcription factor binding in vitro, indicating a cleaner, more selective inhibition of the DNA repair function [REFS‑2]. These unique functional attributes cannot be assumed for other in‑class compounds, making direct substitution without verification a significant experimental risk.

AR03 (510721‑85‑4) Quantitative Differentiation Evidence Versus Alternative Ape1 Inhibitors


Biochemical Potency: AR03 IC50 vs. CRT0044876 and Other APE1 Inhibitors

AR03 inhibits recombinant human Ape1 with an IC50 of 2.1 µM [REFS‑1]. In the same biochemical assay format, the widely used comparator CRT0044876 displays an IC50 of approximately 3 µM [REFS‑2]. AR03 thus demonstrates a 1.4‑fold lower IC50 for Ape1 endonuclease inhibition than CRT0044876.

DNA Repair APE1 Endonuclease Cancer Chemotherapy

Cellular Chemosensitization: AR03 Potentiates Temozolomide Cytotoxicity in Glioblastoma

AR03 at 10 µM significantly reduced the viability of SF767 glioblastoma cells in combination with temozolomide (TMZ) compared to TMZ alone. In MTT assays, AR03 (10 µM) + TMZ (100 µM) decreased cell viability to 45 ± 5% of control, while TMZ alone at the same concentration reduced viability to only 75 ± 8% [REFS‑1]. The comparator CRT0044876 required 50 µM to achieve comparable sensitization in similar glioma cell lines [REFS‑2].

Glioblastoma Chemosensitization Temozolomide

Functional Selectivity: AR03 Spares Ape1 Redox‑Dependent Transcription

Unlike many Ape1 inhibitors that interfere with both the repair and redox functions of Ape1, AR03 shows no inhibition of Ape1‑dependent AP‑1 DNA binding in vitro at concentrations up to 100 µM [REFS‑1]. In contrast, the redox‑targeted inhibitor E3330 (which lacks endonuclease inhibition) and the dual inhibitor lucanthone both suppress AP‑1 binding [REFS‑2]. This selectivity profile distinguishes AR03 as a tool for isolating the repair‑specific functions of Ape1.

APE1 Redox Function Selectivity AP‑1 Transcription

Target Engagement Selectivity: AR03 Displays Minimal Inhibition of Bacterial Endo IV

AR03 weakly inhibits the bacterial homolog endonuclease IV (Endo IV), requiring a 20‑fold higher concentration than that needed for Ape1 inhibition [REFS‑1]. This is in stark contrast to several other Ape1 inhibitors (e.g., Compound 7 in Table 1 of Srinivasan et al.) that inhibit both Ape1 and Endo IV at similar concentrations [REFS‑2].

APE1 Selectivity Endonuclease IV Target Engagement

Low DNA Binding Affinity: AR03 Does Not Intercalate into Double‑Stranded DNA

Fluorescence intercalation displacement assays demonstrate that AR03 has negligible affinity for double‑stranded DNA [REFS‑1]. This property ensures that its cellular effects are mediated specifically through Ape1 inhibition rather than non‑specific DNA binding or intercalation, a concern for planar aromatic compounds.

DNA Intercalation Specificity Mechanism of Action

AR03 (510721‑85‑4) Optimal Research Applications Based on Differentiated Evidence


Investigating the DNA Repair‑Specific Functions of Ape1 Without Redox Interference

AR03's demonstrated lack of effect on Ape1 redox‑dependent AP‑1 transcription [REFS‑1] makes it uniquely suited for studies that require clean dissection of Ape1's endonuclease/exonuclease role in base excision repair (BER). Use AR03 when the research question demands that transcriptional outcomes not be confounded by redox signaling modulation.

Chemosensitization Studies with Temozolomide in Glioblastoma Models

AR03 at 10 µM robustly potentiates the cytotoxicity of the clinical alkylator temozolomide in SF767 glioblastoma cells [REFS‑1]. This defined chemosensitization window (10 µM AR03 + 100 µM TMZ) provides a reliable, low‑concentration starting point for in vivo combination therapy studies aimed at overcoming TMZ resistance.

Mechanistic Target Engagement Studies Requiring High Human‑vs‑Bacterial Selectivity

AR03's 20‑fold selectivity for human Ape1 over the bacterial homolog Endo IV [REFS‑1] reduces the risk of spurious results arising from cross‑reactivity with endogenous bacterial nucleases. This property is particularly valuable when using bacterial reporter systems or when interpreting results from cell‑based assays that may be contaminated with mycoplasma.

Structure‑Activity Relationship (SAR) Campaigns Centered on the Benzo[b][1,8]naphthyridine Scaffold

The well‑characterized AR03 scaffold (2,4,9‑trimethylbenzo[b][1,8]naphthyridin‑5‑amine) and its validated biochemical IC50 of 2.1 µM [REFS‑1] provide an excellent starting point for medicinal chemistry optimization. The absence of DNA intercalation [REFS‑2] further supports scaffold derivatization without introducing DNA‑binding liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.